Tetrabromobisphenol A bismethyl ether

Overview

Description

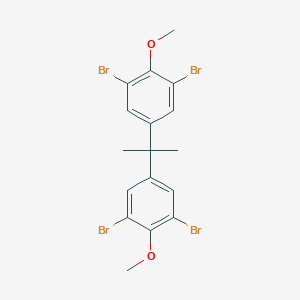

Tetrabromobisphenol A bismethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C17H16Br4O2 and its molecular weight is 571.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Polybrominated Biphenyls - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tetrabromobisphenol A dimethyl ether (TBBPA DME), also known as Tetrabromobisphenol A bismethyl ether or 1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene, is a derivative of Tetrabromobisphenol A (TBBPA). TBBPA is a known endocrine disruptor . The primary targets of TBBPA DME are likely to be similar to those of TBBPA, which include both estrogens and androgens . It may also interfere with the thyroid hormone thyroxin (T4) by binding more strongly to the transport protein transthyretin than T4 does .

Mode of Action

It is known that tbbpa dme can be biotransformed back to tbbpa in certain organisms, such as pumpkin plants . This suggests that TBBPA DME might interact with its targets in a similar way to TBBPA. As an endocrine disruptor, TBBPA may interfere with hormone signaling pathways, leading to changes in cellular function .

Biochemical Pathways

TBBPA DME likely affects the same biochemical pathways as TBBPA. As an endocrine disruptor, TBBPA can interfere with the normal functioning of the endocrine system, which includes a wide range of hormonal signaling pathways .

Pharmacokinetics

It is known that tbbpa and its derivatives can be absorbed and accumulate in various aquatic organisms . The rate of metabolism of these compounds is relatively slow

Result of Action

The molecular and cellular effects of TBBPA DME’s action are likely to be similar to those of TBBPA. As an endocrine disruptor, TBBPA can cause a variety of effects, including neurobehavioral and immunotoxic effects, oxidative stress, and apoptosis . If TBBPA DME acts in a similar way, it may have similar effects.

Action Environment

The action of TBBPA DME can be influenced by various environmental factors. For example, the pH, temperature, and natural organic matter concentration of water can affect the abiotic methylation of TBBPA . Additionally, TBBPA DME has been found to accumulate more in the roots of pumpkin plants and translocate up to stems and leaves compared with TBBPA . This suggests that the plant environment can influence the action and efficacy of TBBPA DME.

Biochemical Analysis

Biochemical Properties

Tetrabromobisphenol A dimethyl ether plays a significant role in biochemical reactions, particularly due to its brominated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the thyroid hormone transport protein transthyretin, potentially disrupting normal thyroid hormone function . Additionally, it can interact with estrogen and androgen receptors, indicating its potential as an endocrine disruptor . These interactions suggest that Tetrabromobisphenol A dimethyl ether can influence hormonal balance and metabolic processes.

Cellular Effects

The effects of Tetrabromobisphenol A dimethyl ether on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can mimic the action of thyroid hormones, leading to altered gene expression and disrupted cellular metabolism . Furthermore, it has been shown to induce oxidative stress in cells, which can lead to cellular damage and apoptosis . These cellular effects highlight the potential risks associated with exposure to Tetrabromobisphenol A dimethyl ether.

Molecular Mechanism

At the molecular level, Tetrabromobisphenol A dimethyl ether exerts its effects through several mechanisms. It can bind to hormone receptors, such as estrogen and androgen receptors, leading to altered receptor activity and downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, further influencing cellular function . The compound’s ability to mimic thyroid hormones allows it to bind more strongly to transthyretin than the natural hormone thyroxin, potentially interfering with normal thyroid hormone activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tetrabromobisphenol A dimethyl ether have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound can accumulate in biological tissues and remain stable over extended periods . It can undergo biotransformation, leading to the formation of various metabolites . Long-term exposure to Tetrabromobisphenol A dimethyl ether has been associated with chronic toxicity and endocrine disruption in laboratory animals .

Dosage Effects in Animal Models

The effects of Tetrabromobisphenol A dimethyl ether vary with different dosages in animal models. At low doses, the compound can induce subtle changes in hormonal balance and metabolic processes . At higher doses, it can cause significant toxic effects, including liver damage, reproductive toxicity, and neurotoxicity . These findings underscore the importance of understanding the dosage-dependent effects of Tetrabromobisphenol A dimethyl ether to assess its safety and potential risks.

Metabolic Pathways

Tetrabromobisphenol A dimethyl ether is involved in several metabolic pathways. It can undergo biotransformation through processes such as reductive debromination, hydrolytic debromination, and oxidative ring cleavage . These metabolic pathways lead to the formation of various metabolites, some of which may retain biological activity and contribute to the compound’s overall toxicity . Understanding these metabolic pathways is crucial for assessing the compound’s environmental and health impacts.

Transport and Distribution

The transport and distribution of Tetrabromobisphenol A dimethyl ether within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s potential toxicity and long-term effects.

Subcellular Localization

Tetrabromobisphenol A dimethyl ether’s subcellular localization plays a critical role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its presence in these compartments can influence cellular processes such as gene expression, energy metabolism, and oxidative stress responses . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its effects on cellular function .

Biological Activity

Tetrabromobisphenol A bismethyl ether (TBBPA-bME) is a derivative of tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant. This compound has garnered attention due to its potential biological activities and environmental persistence. This article reviews the biological activity of TBBPA-bME, focusing on its toxicity, endocrine disruption potential, and effects on developmental processes, particularly in aquatic organisms.

TBBPA is primarily used in various consumer products, including electronics and textiles, due to its flame-retardant properties. It can be transformed in the environment into several metabolites, including TBBPA-bME. This transformation occurs through microbial processes in both anaerobic and aerobic conditions, leading to the formation of TBBPA dimethyl ether (TBBPA DME) and other derivatives. The detection of TBBPA-bME in aquatic environments raises concerns regarding its ecological impact and potential human health risks .

1. Embryonic Development Studies

Research has demonstrated that TBBPA-bME exhibits lower toxicity compared to its parent compound, TBBPA, but still poses significant risks during embryonic development. In studies using zebrafish as a model organism, exposure to TBBPA resulted in high mortality rates and developmental malformations, while TBBPA-bME showed reduced potency but still caused notable effects such as edema and hemorrhage .

Table 1: Toxicity Comparison of TBBPA and Its Derivatives

| Compound | LC50 (µM) | Major Effects Observed |

|---|---|---|

| TBBPA | 1.6 | 100% mortality, edema, tail malformations |

| TBBPA DME | >3.0 | Mild edema, less severe than TBBPA |

| TBBPA-bME | Not established | Reduced potency compared to TBBPA |

2. Endocrine Disruption

TBBPA-bME has been implicated in endocrine disruption mechanisms. Studies indicate that it can interfere with thyroid hormone homeostasis in zebrafish, leading to altered developmental patterns. The compound's structure allows it to mimic natural hormones, potentially disrupting normal physiological processes .

The biological activity of TBBPA-bME is largely attributed to its interaction with cellular pathways involved in development and metabolism:

- Matrix Metalloproteinases (MMPs): Exposure to TBBPA significantly increased the expression of MMP-2, MMP-9, and MMP-13 in zebrafish embryos. These enzymes play crucial roles in tissue remodeling during development; thus, their dysregulation may lead to malformations observed post-exposure .

- Oxidative Stress: Like many halogenated compounds, TBBPA-bME can induce oxidative stress in cells, leading to genotoxic effects. This mechanism is particularly concerning as it may contribute to long-term health effects such as cancer .

Case Studies

Several case studies have explored the effects of TBBPA-bME across different biological systems:

- Zebrafish Model: A comprehensive study assessed the developmental impacts of various concentrations of TBBPA-bME on zebrafish embryos. Results indicated that even at lower concentrations than those causing significant mortality from TBBPA exposure, developmental abnormalities were evident .

- Mammalian Studies: Limited data suggest that exposure to TBBPA may also affect reproductive health and neurodevelopmental outcomes in mammalian models, although specific studies on TBBPA-bME are still lacking .

Properties

IUPAC Name |

1,3-dibromo-5-[2-(3,5-dibromo-4-methoxyphenyl)propan-2-yl]-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br4O2/c1-17(2,9-5-11(18)15(22-3)12(19)6-9)10-7-13(20)16(23-4)14(21)8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQKNNNAKHZPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC)Br)C2=CC(=C(C(=C2)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865889 | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37853-61-5 | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37853-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis(3,5-dibromo-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037853615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromobisphenol A dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(isopropylidene)bis[2,6-dibromoanisole] m | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental fate of TBBPA-DME and can it be transformed back to the more toxic Tetrabromobisphenol A (TBBPA)?

A1: While TBBPA-DME is considered a derivative of TBBPA with potentially lower toxicity, research indicates it can be biotransformed back into TBBPA. One study demonstrated that whole pumpkin plants exposed to TBBPA-DME were able to convert it back to TBBPA. [] This finding has significant implications for environmental risk assessments as it suggests TBBPA-DME may not be a safe alternative to TBBPA and could contribute to the persistence of TBBPA in the environment. [, ]

Q2: What are the potential developmental effects of exposure to TBBPA-DME?

A2: Research using zebrafish embryos has shown that exposure to TBBPA-DME can disrupt normal development. [] This disruption was linked to changes in the expression of matrix metalloproteinases, enzymes involved in the breakdown and remodeling of extracellular matrix, which play crucial roles in developmental processes. These findings raise concerns about the potential developmental toxicity of TBBPA-DME and highlight the need for further investigation into its long-term effects.

Q3: How prevalent is TBBPA-DME in the environment?

A3: Studies have detected TBBPA-DME, alongside TBBPA and its mono-methyl derivative, in various environmental samples. These include fish, sediment, and suspended particulate matter collected from European freshwater and estuarine systems. [] This detection highlights the widespread distribution of TBBPA and its derivatives in aquatic environments, raising concerns about potential ecological and human health risks. Further research is needed to understand the full extent of TBBPA-DME contamination and its potential consequences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.